molecular formula C10H25N5 B1360334 N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine CAS No. 31295-54-2

N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine

Cat. No. B1360334
CAS RN: 31295-54-2
M. Wt: 215.34 g/mol
InChI Key: CXNQJNPKMZRHBC-UHFFFAOYSA-N
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Description

“N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine” is a chemical compound with the CAS Number: 31295-54-2 . It has a molecular weight of 215.34 and is used in the preparation of lipid-like materials for low-dose, in vivo gene silencing . It is a versatile building block that can be used in the synthesis of pharmaceuticals, agrochemicals, and other chemicals .


Molecular Structure Analysis

The molecule contains a total of 40 bonds. There are 15 non-H bonds, 7 rotatable bonds, 1 six-membered ring, 2 primary amines (aliphatic), 1 secondary amine (aliphatic), and 2 tertiary amines (aliphatic) .


Physical And Chemical Properties Analysis

The compound is a solid or semi-solid or lump or liquid at room temperature . It has a density of 1.011g/cm3 and a boiling point of 348.8ºC at 760mmHg .

Scientific Research Applications

Coordination Behavior in Schiff Bases

Research on N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine has explored its coordination behavior in Schiff bases, particularly in the synthesis of zinc(II) pseudohalide complexes. These complexes have been characterized for their structural and luminescence properties, contributing to the understanding of coordination chemistry (Ghosh et al., 2006).

Corrosion Inhibition on Steel Surfaces

This compound has been studied for its role in corrosion inhibition. Specifically, it has been used to explore the adsorption behavior and mechanism of corrosion inhibition on steel surfaces, employing density functional theory (DFT) and molecular dynamics (MD) simulations. This research is significant for developing new corrosion inhibitors for industrial applications (Saha et al., 2018).

Green Synthesis of Corrosion Inhibitor

In the context of green chemistry, this compound has been synthesized from biomass platform molecules for use as a corrosion inhibitor. Its effectiveness in inhibiting corrosion on carbon steel surfaces, particularly in acidic media, has been demonstrated through various analytical techniques, including quantum chemical calculations (Chen et al., 2021).

Antifungal and Antiparasitic Applications

Studies have shown that derivatives of this compound exhibit potential as antifungal and antiparasitic agents. This includes research into compounds articulated around piperazine or ethylenediamine linkers and their efficacy against specific pathogens (Stanicki et al., 2013).

Synthesis of Polyamides

The compound has been involved in the synthesis of polyamides containing different organic molecules, demonstrating its versatility in polymer chemistry. This research has implications for the development of novel materials with specific properties (Hattori & Kinoshita, 1979).

Synthesis of Complex Ligands

It has been used in the synthesis of complex ligands, including tetradentate symmetrical and asymmetrical ligands. These synthesized ligands have been characterized and studied for their bonding with metals, contributing to the field of coordination chemistry (Baran et al., 2012).

Antimicrobial Properties

Derivatives of this compound have been synthesized and shown to possess antimicrobial properties. This includes the development of novel piperazine derivatives and their efficacy against various microbial strains, contributing to the search for new antimicrobial agents (Rajkumar et al., 2014).

Catalysis and Chemical Transformations

The compound has been involved in studies on catalysis and chemical transformations. For instance, it has been used in the synthesis of a tertiary amine by direct reductive amination of a carbonyl compound, forming a scorpionate ligand. This research is crucial for understanding and developing new catalytic processes (Rezaei et al., 2021).

Organosilicon Compound Synthesis

Its utilization in the synthesis of organosilicon compounds has been explored. This includes the preparation of N-(trimethylsilylalkyl) diamines, contributing to the development of new compounds in organosilicon chemistry (Thames & Edwards, 1968).

Synthesis of N-Heterocycles

The compound has been used in the synthesis of N-heterocycles, such as morpholines and piperazines. This research is significant for the development of new synthetic methodologies in organic chemistry (Matlock et al., 2015).

Schiff Base Complexes for Corrosion Inhibition

Research has been conducted on the synthesis of Schiff base complexes for their application in corrosion inhibition on mild steel. This includes the exploration of cadmium(II) Schiff base complexes, contributing to materials science and corrosion engineering (Das et al., 2017).

Antiviral Activity Studies

The compound has been investigated for its potential antiviral activity, including the synthesis of new derivatives and their evaluation against HIV. This research is crucial in the ongoing search for effective antiviral agents (Al-Masoudi et al., 2007).

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger”. It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25N5/c11-1-3-13-4-6-15-9-7-14(5-2-12)8-10-15/h13H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNQJNPKMZRHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)CCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067611
Record name N-(2-Aminoethyl)piperazine-1,4-diethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine

CAS RN

31295-54-2
Record name N1-(2-Aminoethyl)-1,4-piperazinediethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31295-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Piperazinediethanamine, N1-(2-aminoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031295542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Piperazinediethanamine, N1-(2-aminoethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(2-Aminoethyl)piperazine-1,4-diethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-aminoethyl)piperazine-1,4-diethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.946
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AJDS Sanchez, K Zhao, SG Huayamares… - Journal of Controlled …, 2023 - Elsevier
Lipid nanoparticles (LNPs) have delivered siRNA and mRNA drugs in humans, underscoring the potential impact of improving the therapeutic window of next-generation LNPs. To …
Number of citations: 5 www.sciencedirect.com
AK Blakney, P Deletic, PF McKay, CR Bouton… - Journal of Controlled …, 2021 - Elsevier
Messenger RNA (mRNA) represents a promising next-generation approach for both treatment and vaccination. Lipid based particles are one of the most investigated delivery systems …
Number of citations: 27 www.sciencedirect.com
T Wei, Q Cheng, YL Min, EN Olson… - Nature communications, 2020 - nature.com
CRISPR-Cas9 has emerged as a powerful technology that relies on Cas9/sgRNA ribonucleoprotein complexes (RNPs) to target and edit DNA. However, many therapeutic targets …
Number of citations: 336 www.nature.com
R Das, EA Halabi, IR Fredrich, J Oh… - Advanced …, 2023 - Wiley Online Library
The efficient activation of professional antigen‐presenting cells—such as dendritic cells (DC)—in tumors and lymph nodes is critical for the design of next‐generation cancer vaccines …
Number of citations: 3 onlinelibrary.wiley.com
JR Melamed, SS Yerneni, ML Arral, ST LoPresti… - Science …, 2023 - science.org
Systemic messenger RNA (mRNA) delivery to organs outside the liver, spleen, and lungs remains challenging. To overcome this issue, we hypothesized that altering nanoparticle …
Number of citations: 21 www.science.org
D Strelkova - 2023 - kilthub.cmu.edu
Lipid nanoparticle vehicles are effective tools for delivering messenger RNA therapeutics. They have been successfully used in Moderna and Pfizer vaccines against COVID-19 and are …
Number of citations: 0 kilthub.cmu.edu
DMS Petersen - 2023 - search.proquest.com
Lipid nanoparticle vehicles are effective tools for delivering messenger RNA therapeutics. They have been successfully used in Moderna and Pfizer vaccines against COVID-19 and are …
Number of citations: 0 search.proquest.com

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